Ruthenium acetylacetonate

Catalog No.
S1507833
CAS No.
14284-93-6
M.F
C15H24O6Ru
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium acetylacetonate

CAS Number

14284-93-6

Product Name

Ruthenium acetylacetonate

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;ruthenium

Molecular Formula

C15H24O6Ru

Molecular Weight

401.4 g/mol

InChI

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

IYWJIYWFPADQAN-LNTINUHCSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ru]

Ruthenium acetylacetonate, with the chemical formula Ru(C₅H₇O₂)₃, is a coordination complex of ruthenium that appears as a dark violet solid. This compound is highly soluble in organic solvents, making it versatile for various applications in chemistry and materials science. It is primarily recognized for its catalytic properties and serves as a precursor for synthesizing other ruthenium-based compounds. The acetylacetonate ligand, which coordinates to the ruthenium center, plays a crucial role in stabilizing the complex and influencing its reactivity .

, including:

  • Oxidation: In solution, it can be oxidized at a potential of 0.593 V versus the ferrocene/ferrocenium couple.
  • Reduction: The compound can be reduced at -1.223 V under similar conditions.
  • Substitution Reactions: It can undergo substitution reactions in the presence of alkenes, leading to the formation of diolefin complexes. For instance, when reacted with alkenes and zinc amalgam in moist tetrahydrofuran, it yields diolefin complexes .

These reactions highlight the compound's utility as a catalyst in organic transformations, including hydrogenation and dehydrogenation processes.

Ruthenium acetylacetonate exhibits promising biological activity, particularly in anticancer research. Ruthenium(III) complexes have shown potential in targeting cancer cells due to their ability to interact with biological molecules. Studies suggest that these complexes can induce apoptosis (programmed cell death) in cancer cells while exhibiting lower toxicity towards normal cells . The unique properties of ruthenium complexes make them attractive candidates for further exploration in medicinal chemistry.

The synthesis of ruthenium acetylacetonate typically involves the reaction of ruthenium(III) chloride with acetylacetone in the presence of a base. The general procedure is as follows:

  • Dissolve ruthenium(III) chloride in an appropriate solvent (e.g., ethanol).
  • Add acetylacetone to the solution and stir for several hours.
  • Introduce a base (such as sodium hydroxide) to neutralize the reaction mixture.
  • Filter out any insoluble impurities.
  • Concentrate the solution to isolate the product.
  • Purify the compound through recrystallization or other suitable methods .

This method was first reported in 1914 and remains widely used today with minor variations.

Ruthenium acetylacetonate finds applications across various fields:

  • Catalysis: It is extensively used as a catalyst in organic reactions, particularly in hydrogenation and oxidation processes.
  • Hydrogen Generation: The compound serves as a homogeneous catalyst for the hydrolysis of sodium borohydride, facilitating hydrogen production efficiently .
  • Nanomaterials Synthesis: It acts as a precursor for synthesizing ruthenium-based nanomaterials, which are utilized in supercapacitors and other advanced materials applications .

Studies on ruthenium acetylacetonate have focused on its interactions with various substrates during catalysis. For example, its role in the hydrolysis of sodium borohydride has been characterized through kinetic studies, revealing that it provides one of the lowest activation energies reported for this reaction (approximately 25.6 kJ/mol) . Such insights into its catalytic mechanisms are essential for optimizing its use in industrial applications.

Ruthenium acetylacetonate shares similarities with other metal acetylacetonates but possesses unique properties due to its specific coordination environment and electronic structure. Here are some comparable compounds:

CompoundFormulaUnique Features
Ruthenium(II) acetylacetonateRu(C₅H₇O₂)₂Exhibits different oxidation states affecting reactivity
Iron(III) acetylacetonateFe(C₅H₇O₂)₃Less catalytic activity compared to ruthenium
Cobalt(II) acetylacetonateCo(C₅H₇O₂)₂Known for magnetic properties but less versatile
Nickel(II) acetylacetonateNi(C₅H₇O₂)₂Used primarily in catalysis but less stable

Ruthenium acetylacetonate stands out due to its high catalytic efficiency and potential biological applications, making it a subject of significant interest in both chemical and medicinal research .

  • Molecular Weight: 398.39 g/mol
  • Appearance: Dark red to purple crystalline solid
  • Solubility: Soluble in organic solvents (e.g., acetone, chlorinated hydrocarbons) but insoluble in water
  • Paramagnetism: Exhibits low-spin d⁵ configuration with a magnetic moment of 1.66 μB due to one unpaired electron
PropertyValueSource
Ru-O Bond Length2.00 Å (average)
SymmetryD₃ (octahedral geometry)
Magnetic Susceptibility3.032×10⁻⁶ cm³/mol
Melting Point260 °C (decomposition)

Discovery and Early Synthesis

The discovery of ruthenium acetylacetonate represents a significant milestone in the development of organometallic chemistry, building upon the broader historical context of ruthenium isolation and characterization. The element ruthenium itself was first isolated in 1844 by Karl Karlovich Klaus at Kazan University through a systematic investigation of platinum ore residues from the Ural Mountains [4]. Klaus employed his exceptional analytical capabilities, including his practice of tasting solutions to track the distinctive characteristics of this new metal, which led to the identification of ruthenium through its characteristic taste and the acrid odor of ruthenium tetroxide [4].

The synthesis of ruthenium acetylacetonate was first achieved in 1914 through the reaction of ruthenium chloride hydrate with acetylacetone in the presence of potassium bicarbonate [1]. This pioneering synthesis established the foundation for the preparation of tris(acetylacetonato)ruthenium compounds using the general reaction pathway: ruthenium chloride trihydrate plus acetylacetone yields ruthenium acetylacetonate, hydrochloric acid, and water [1]. The original synthetic procedure has remained fundamentally unchanged, with only minor variations implemented over the decades to improve yield and purity [1].

Physical and Chemical Characterization

Ruthenium acetylacetonate manifests as dark red crystalline solids that exhibit remarkable solubility in most organic solvents while remaining insoluble in water [14]. The compound possesses a molecular formula of C₁₅H₂₁O₆Ru with a molecular weight of 398.39 grams per mole [14]. The melting point of ruthenium acetylacetonate occurs at 260 degrees Celsius with decomposition, and the material requires storage below 30 degrees Celsius due to its sensitivity to light [14] [18].

The structural characteristics of ruthenium acetylacetonate reveal an octahedral coordination geometry around the central ruthenium atom, with six oxygen atoms arranged in an idealized D₃ symmetry configuration [1]. The average ruthenium-oxygen bond length measures 2.00 Angstroms, and the compound exhibits paramagnetic behavior due to the presence of one unpaired d electron in the low-spin ruthenium configuration [1]. The magnetic susceptibility has been determined to be 3.032×10⁻⁶ cubic centimeters per mole, with an effective magnetic moment of 1.66 Bohr magnetons [1].

Significance in Organometallic Development

The development of ruthenium acetylacetonate marked a crucial advancement in the understanding of metal-ligand interactions and coordination chemistry principles [2]. This compound served as a prototype for investigating the bonding characteristics of beta-diketonate ligands with transition metals, providing insights into chelation mechanisms and electronic structure relationships [2]. The acetylacetonate ligand system demonstrated the concept of chelate ring formation through bidentate coordination, where each oxygen atom bonds to the metallic cation to form stable five-membered rings [2].

The historical significance of ruthenium acetylacetonate extends beyond its role as a simple coordination compound, as it became instrumental in establishing synthetic methodologies for preparing other ruthenium complexes [1]. The compound functions effectively as a precursor material for generating diverse ruthenium-containing species through ligand substitution reactions, reduction processes, and thermal decomposition pathways [1] [5]. These synthetic applications positioned ruthenium acetylacetonate as a fundamental building block in organometallic synthesis protocols [1].

Theoretical Frameworks in Ruthenium Complex Chemistry

Crystal Field Theory Applications

Crystal field theory provides a fundamental framework for understanding the electronic structure and magnetic properties of ruthenium acetylacetonate through the analysis of d-orbital splitting patterns in octahedral coordination environments [11]. The six acetylacetonate oxygen atoms create a strong octahedral ligand field that splits the five d orbitals of ruthenium into two distinct energy levels: the lower t₂g set containing three orbitals and the higher eg set containing two orbitals [11]. The magnitude of this crystal field splitting determines the electronic configuration and spin state of the ruthenium center [11].

For ruthenium acetylacetonate, crystal field theory successfully predicts the low-spin electronic configuration with five d electrons occupying the t₂g orbitals, leaving one unpaired electron that accounts for the observed paramagnetism [11]. The crystal field splitting energy in this system exceeds the electron pairing energy, favoring the low-spin state over the high-spin alternative [11]. This theoretical prediction aligns with experimental magnetic measurements that confirm the presence of one unpaired electron and the resulting paramagnetic behavior [1].

Molecular Orbital Theory Considerations

Molecular orbital theory provides a more sophisticated description of bonding in ruthenium acetylacetonate by considering the overlap and interaction between metal d orbitals and ligand orbitals [8] [23]. The acetylacetonate ligands contribute both σ-donor and π-acceptor orbital interactions that influence the overall electronic structure of the complex [8]. The oxygen lone pairs act as σ-donors, forming bonding molecular orbitals with appropriate ruthenium d orbitals, while the conjugated π-system of the acetylacetonate ligands can engage in π-backbonding interactions [8].

Computational studies employing density functional theory have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies in ruthenium acetylacetonate are significantly influenced by metal-ligand orbital mixing [23] [24]. The orbital density distribution calculations indicate that during oxidation and reduction processes, the electron density shifts between the metal center and the ligand framework, with more orbital density localized on the oxygen atoms during oxidation states and increased density on the ruthenium center during reduction [23].

Ligand Field Theory Integration

Ligand field theory combines aspects of both crystal field and molecular orbital theories to provide a comprehensive understanding of ruthenium acetylacetonate electronic structure [7] [27]. This approach recognizes that the acetylacetonate ligands create a moderate to strong ligand field that stabilizes the low-spin configuration while allowing for covalent character in the metal-ligand bonds [7]. The ligand field splitting energy has been experimentally determined through electronic spectroscopy and theoretical calculations, providing quantitative measures of the electronic interactions [27].

The application of ligand field theory to ruthenium acetylacetonate has enabled researchers to understand the relationship between structural parameters and electronic properties [9]. The theory successfully explains the observed octahedral geometry, the magnetic moment values, and the electronic transition energies observed in ultraviolet-visible spectroscopy [9]. Furthermore, ligand field considerations have proven valuable in predicting the reactivity patterns and coordination behavior of ruthenium acetylacetonate in various chemical environments [9].

Electronic Structure Data Analysis

PropertyExperimental ValueTheoretical PredictionReference
Magnetic Moment1.66 μB1.73 μB (spin-only) [1]
Ru-O Bond Length2.00 Å2.02 Å (DFT) [1] [23]
Crystal Field SplittingModerate-Strong2.5-3.0 eV [11] [27]
Oxidation Potential+0.593 V+0.61 V (calculated) [1] [16]
Reduction Potential-1.223 V-1.18 V (calculated) [1] [16]

The theoretical frameworks governing ruthenium acetylacetonate chemistry demonstrate remarkable consistency between experimental observations and computational predictions [8] [24]. Advanced quantum mechanical calculations using time-dependent density functional theory have successfully reproduced the electronic absorption spectra and provided insights into the excited state dynamics of the complex [8]. These theoretical investigations have revealed the importance of metal-to-ligand charge transfer transitions and the role of spin-orbit coupling in determining the photophysical properties of ruthenium acetylacetonate [8].

Physical Description

Dark violet solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

402.061629 g/mol

Monoisotopic Mass

402.061629 g/mol

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 127 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 126 of 127 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (32.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (66.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14284-93-6

Wikipedia

Ruthenium(III)_acetylacetonate

General Manufacturing Information

Ruthenium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE

Dates

Modify: 2023-08-15

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